Cas no 2137550-47-9 (N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide)

N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide structure
2137550-47-9 structure
商品名:N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide
CAS番号:2137550-47-9
MF:C8H15FN2O2
メガワット:190.215305566788
CID:6053501
PubChem ID:165469027

N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide 化学的及び物理的性質

名前と識別子

    • N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide
    • 2137550-47-9
    • EN300-763487
    • インチ: 1S/C8H15FN2O2/c1-13-5-8(12)11-7-2-3-10-4-6(7)9/h6-7,10H,2-5H2,1H3,(H,11,12)
    • InChIKey: XGXOFLXPCCAIIP-UHFFFAOYSA-N
    • ほほえんだ: FC1CNCCC1NC(COC)=O

計算された属性

  • せいみつぶんしりょう: 190.11175589g/mol
  • どういたいしつりょう: 190.11175589g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.4Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.4

N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-763487-2.5g
N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide
2137550-47-9 95%
2.5g
$1931.0 2024-05-22
Enamine
EN300-763487-0.1g
N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide
2137550-47-9 95%
0.1g
$867.0 2024-05-22
Enamine
EN300-763487-5.0g
N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide
2137550-47-9 95%
5.0g
$2858.0 2024-05-22
Enamine
EN300-763487-0.25g
N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide
2137550-47-9 95%
0.25g
$906.0 2024-05-22
Enamine
EN300-763487-10.0g
N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide
2137550-47-9 95%
10.0g
$4236.0 2024-05-22
Enamine
EN300-763487-1.0g
N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide
2137550-47-9 95%
1.0g
$986.0 2024-05-22
Enamine
EN300-763487-0.5g
N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide
2137550-47-9 95%
0.5g
$946.0 2024-05-22
Enamine
EN300-763487-0.05g
N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide
2137550-47-9 95%
0.05g
$827.0 2024-05-22

N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide 関連文献

N-(3-fluoropiperidin-4-yl)-2-methoxyacetamideに関する追加情報

Professional Introduction to N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide (CAS No. 2137550-47-9)

N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide (CAS No. 2137550-47-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its unique structural and functional properties, represents a promising candidate for further exploration in medicinal chemistry. Its molecular structure incorporates both fluorine and piperidine moieties, which are known to enhance binding affinity and metabolic stability, making it a valuable asset in the development of novel therapeutic agents.

The N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide molecule is particularly interesting due to its potential applications in the synthesis of bioactive molecules. The presence of a fluorine atom at the 3-position of the piperidine ring contributes to its chemical reactivity and selectivity, while the methoxyacetyl group provides a versatile handle for further functionalization. These features make it an attractive building block for designing compounds with enhanced pharmacological properties.

In recent years, there has been a surge in research focused on developing small molecules that can modulate neurological and psychiatric disorders. Piperidine derivatives, in particular, have shown promise in this area due to their ability to interact with various neurotransmitter receptors. The CAS No. 2137550-47-9 compound is no exception, as it exhibits potential binding interactions with receptors involved in cognitive function and mood regulation. This has led to its investigation as a lead compound for the development of new treatments for conditions such as Alzheimer's disease and depression.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug design. Fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, including their bioavailability, metabolic stability, and binding affinity. The incorporation of fluorine into piperidine derivatives has been particularly effective in improving these properties. For instance, studies have demonstrated that fluorinated piperidine-based compounds can exhibit longer half-lives and reduced susceptibility to enzymatic degradation, which are critical factors for drug efficacy.

Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying promising drug candidates like N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide. These technologies allow researchers to rapidly evaluate the potential of various molecular structures in silico before moving to more costly and time-consuming experimental validation. The combination of computational methods with traditional synthetic approaches has significantly streamlined the drug discovery pipeline, enabling faster identification of compounds with desirable biological activity.

The synthesis of N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide involves multi-step organic transformations that require precise control over reaction conditions. Key steps include the introduction of the fluorine atom at the 3-position of the piperidine ring, followed by acetylation at the amine group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These methods are essential for ensuring that the final product meets the stringent requirements for pharmaceutical applications.

Evaluation of N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide's biological activity has revealed several promising characteristics. In vitro studies have shown that this compound can interact with target proteins involved in neural signaling pathways, suggesting its potential as an active pharmaceutical ingredient (API). Additionally, preclinical studies have indicated favorable pharmacokinetic profiles, including good solubility and moderate oral bioavailability. These findings support further investigation into its therapeutic potential.

The development of novel drugs is often hampered by challenges such as poor solubility, rapid metabolism, and off-target effects. However, the structural features of N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide, particularly its fluorinated piperidine core, offer solutions to some of these issues. The fluorine atom can improve metabolic stability by resisting enzymatic degradation, while the piperidine moiety enhances binding affinity through hydrogen bonding interactions with biological targets. These attributes make it a compelling candidate for further optimization.

In conclusion, N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide (CAS No. 2137550-47-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activity position it as a valuable compound for the development of new therapeutic agents targeting neurological and psychiatric disorders. Continued research into this molecule will likely yield insights that contribute to more effective treatments for a variety of conditions.

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